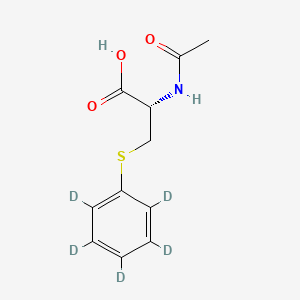

S-Phenylmercapturic Acid-d5

Description

Significance of Xenobiotic Metabolism in Biochemical and Toxicological Inquiry

Xenobiotic metabolism is a critical area of study in biochemistry and toxicology, focusing on the biochemical transformations of foreign compounds (xenobiotics) within living organisms. openaccessjournals.com These substances, which include drugs, environmental pollutants, and industrial chemicals, are not naturally found in the body. openaccessjournals.com The metabolic processing of xenobiotics is essential for detoxification and elimination, thereby protecting the organism from potential harm. openaccessjournals.comwikipedia.org

The study of these metabolic pathways is crucial for several reasons. In pharmacology, it underpins our understanding of drug metabolism, influencing the efficacy and potential toxicity of therapeutic agents. wikipedia.orgacs.org For instance, the metabolic activation of some compounds can lead to the formation of reactive intermediates that may cause adverse effects or even have carcinogenic properties. openaccessjournals.comnih.gov In environmental science, understanding how microorganisms metabolize pollutants is key to developing bioremediation strategies to break down harmful substances in the environment. wikipedia.org

Xenobiotic metabolism is typically divided into three phases. Phase I reactions introduce or expose polar functional groups on the xenobiotic, often catalyzed by enzymes like cytochrome P450 oxidases. wikipedia.org Phase II reactions involve the conjugation of these modified compounds with endogenous polar molecules, a process facilitated by transferase enzymes such as glutathione (B108866) S-transferases. wikipedia.org Finally, in Phase III, the conjugated xenobiotics are further processed and transported out of the cells. wikipedia.org This intricate system allows organisms to manage exposure to a vast and unpredictable array of foreign chemicals. wikipedia.org

Overview of Glutathione Conjugation Pathways Leading to Mercapturic Acid Formation

A key detoxification route within Phase II of xenobiotic metabolism is the glutathione conjugation pathway, which culminates in the formation of mercapturic acids. wikipedia.orgresearchgate.net This pathway is a primary mechanism for neutralizing and eliminating a wide range of electrophilic compounds, which can be inherently toxic or are formed during Phase I metabolism. researchgate.netresearchgate.net

The process begins with the enzyme glutathione S-transferase (GST) catalyzing the conjugation of the xenobiotic with glutathione (GSH), a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218). wikipedia.orgjove.com This initial step forms a glutathione S-conjugate. researchgate.netresearchgate.net Subsequently, the γ-glutamyl and glycinyl residues are sequentially removed from the glutathione conjugate by the actions of γ-glutamyltranspeptidase and dipeptidases. wikipedia.orgresearchgate.netresearchgate.net The resulting cysteine S-conjugate is then acetylated by the enzyme cysteine S-conjugate N-acetyltransferase (also known as NAT8), to form the final product, a mercapturic acid (N-acetyl-L-cysteine S-conjugate). researchgate.netnih.gov

These mercapturic acids are more water-soluble and less toxic than the original xenobiotic, facilitating their excretion from the body, primarily in the urine. wikipedia.orgresearchgate.net The measurement of specific mercapturic acids in urine can serve as a valuable biomarker for assessing exposure to certain chemicals. wikipedia.orgnih.gov

Historical Development of S-Phenylmercapturic Acid as a Research Probe

S-Phenylmercapturic acid (SPMA) has emerged as a significant biomarker in toxicological research, particularly for monitoring exposure to benzene (B151609). scirp.orgcoresta.org Benzene, a known human carcinogen, is metabolized in the body, in part, to benzene oxide. researchgate.netnih.gov This reactive epoxide can then be conjugated with glutathione, initiating the mercapturic acid pathway that ultimately leads to the formation and excretion of SPMA in the urine. nih.gov

The use of SPMA as a biomarker for benzene exposure has been validated in numerous occupational and environmental health studies. scirp.orgresearchgate.net Research has shown a strong correlation between the levels of benzene in the air and the concentration of SPMA in the urine of exposed individuals. scirp.orgscielo.br This makes SPMA a reliable indicator of the internal dose of benzene. scirp.org

Compared to other benzene metabolites like trans,trans-muconic acid (t,t-MA), SPMA is considered more specific and sensitive, especially for assessing low-level exposures. researchgate.netscielo.br Its longer biological half-life of approximately 10 hours also provides a more integrated measure of exposure over time. scielo.br The development of highly sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled the accurate quantification of SPMA even at very low concentrations, further solidifying its role as a key research probe in molecular epidemiology and risk assessment studies of benzene. scielo.brresearchgate.net

Role and Advantages of Stable Isotope Labeled Analogues in Biochemical Research

Stable isotope-labeled (SIL) compounds are indispensable tools in modern biochemical and analytical research. These are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). scioninstruments.comcrimsonpublishers.com The key advantage of SIL compounds is that they are chemically identical to their unlabeled counterparts but have a different mass. musechem.com

This mass difference allows them to be distinguished from the naturally occurring analyte in a sample using mass spectrometry (MS). clearsynth.com When used as internal standards in quantitative analyses, SIL analogues provide numerous benefits that enhance the accuracy, precision, and reliability of the results. crimsonpublishers.commusechem.com

Key advantages of using stable isotope-labeled analogues include:

Correction for Sample Preparation Variability: SIL internal standards can be added to a sample at the beginning of the analytical process. Since they behave identically to the analyte of interest during extraction, purification, and derivatization steps, any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. scioninstruments.comsigmaaldrich.com This allows for accurate correction of these variations. sigmaaldrich.com

Compensation for Matrix Effects: In complex biological samples like urine or plasma, other molecules can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. musechem.comclearsynth.com Because the SIL standard co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte to the internal standard remains constant, enabling accurate quantification. musechem.comresolvemass.ca

S-Phenylmercapturic Acid-d5 (SPMA-d5) is the deuterated form of S-Phenylmercapturic Acid, where five hydrogen atoms on the phenyl ring have been replaced with deuterium atoms. cymitquimica.com This stable isotope-labeled analogue serves as an ideal internal standard for the quantitative analysis of SPMA in biological samples, most commonly by LC-MS/MS. researchgate.net

The five-dalton mass difference between SPMA-d5 and the endogenous SPMA allows the two compounds to be easily distinguished by the mass spectrometer, while their identical chemical and physical properties ensure they behave the same way during sample processing and chromatographic separation. researchgate.netpubcompare.ai When a known amount of SPMA-d5 is added to a urine sample, for example, it co-elutes with the naturally present SPMA. By measuring the ratio of the MS signal of SPMA to that of SPMA-d5, researchers can accurately determine the concentration of SPMA in the original sample, correcting for any analytical variability. scielo.br

Deuterated standards, like SPMA-d5, have significantly enhanced the analytical rigor and reliability of academic research across various scientific disciplines, including biochemistry, pharmaceutical sciences, and environmental analysis. clearsynth.comresolvemass.ca Their use as internal standards in mass spectrometry-based quantitative methods provides a gold standard for achieving precision and accuracy. clearsynth.compubcompare.ai

The primary contributions of deuterated standards to analytical rigor are:

Enhanced Precision and Accuracy: By compensating for variations in sample extraction, matrix effects, and instrument response, deuterated standards dramatically improve the precision and accuracy of quantitative measurements. musechem.comclearsynth.com

Increased Sensitivity: They help to improve the signal-to-noise ratio in mass spectrometry, which is critical for detecting and quantifying trace amounts of substances in complex mixtures. musechem.com

Robust Method Validation: Deuterated standards are essential for the validation of analytical methods, ensuring that the procedures are robust, reproducible, and fit for their intended purpose. musechem.comclearsynth.com

Reliable Quantification: The use of a deuterated internal standard allows for the reliable quantification of an analyte's concentration by comparing its response to that of the known concentration of the standard. clearsynth.com

While deuterated standards are widely used, it is important for analysts to verify the stability of the deuterium labels under the specific analytical conditions to prevent potential D-H exchange, which could compromise the accuracy of the results. sigmaaldrich.com However, with proper validation, deuterated standards remain an invaluable tool for ensuring the high quality and integrity of scientific data. sigmaaldrich.com

Data Tables

Table 1: Properties of S-Phenylmercapturic Acid and its Deuterated Analog

| Property | S-Phenylmercapturic Acid | This compound |

| CAS Number | 20640-68-0 | Not explicitly found, but related to 20640-68-0 |

| Chemical Formula | C₁₁H₁₃NO₃S | C₁₁H₈D₅NO₃S |

| Molecular Weight | ~243.29 g/mol | ~248.32 g/mol |

| Typical Use | Biomarker for benzene exposure | Internal standard for SPMA analysis |

Table 2: Key Enzymes in the Mercapturic Acid Pathway

| Enzyme | Role in Pathway |

| Glutathione S-Transferase (GST) | Catalyzes the initial conjugation of the xenobiotic with glutathione. wikipedia.org |

| γ-Glutamyltranspeptidase | Removes the glutamate residue from the glutathione conjugate. researchgate.net |

| Dipeptidases | Removes the glycine residue to form a cysteine S-conjugate. researchgate.net |

| Cysteine S-conjugate N-acetyltransferase | Acetylates the cysteine S-conjugate to form the final mercapturic acid. researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13NO3S |

|---|---|

Molecular Weight |

244.32 g/mol |

IUPAC Name |

(2S)-2-acetamido-3-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpropanoic acid |

InChI |

InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m1/s1/i2D,3D,4D,5D,6D |

InChI Key |

CICOZWHZVMOPJS-WYDCHYGLSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])SC[C@H](C(=O)O)NC(=O)C)[2H])[2H] |

Canonical SMILES |

CC(=O)NC(CSC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Biogenesis and Metabolic Dynamics of S Phenylmercapturic Acid in Experimental Systems

Elucidation of Benzene (B151609) Metabolite Conjugation with Glutathione (B108866)

The metabolic journey to S-PMA begins with the bioactivation of benzene in the liver, primarily by cytochrome P450 enzymes, to form benzene oxide. This epoxide is a highly reactive electrophile that can bind to cellular macromolecules, leading to toxicity. To mitigate this, the primary detoxification route involves the conjugation of benzene oxide with the tripeptide glutathione (GSH). This reaction, which is both spontaneous and enzyme-catalyzed, results in the formation of S-phenylglutathione. This initial conjugation is a critical step, as it neutralizes the reactivity of the benzene metabolite and sets the stage for its further processing and eventual elimination from the body.

Enzymatic Steps in the Conversion of S-Phenylglutathione to S-Phenylmercapturic Acid

The conversion of S-phenylglutathione to the final excretory product, S-PMA, is a multi-step enzymatic cascade that occurs in different cellular compartments.

Role of Glutathione S-Transferases in Initial Conjugation Reactions

The initial conjugation of benzene oxide with glutathione is significantly accelerated by a superfamily of enzymes known as Glutathione S-Transferases (GSTs). Various isoforms of GSTs are involved in this process, with studies highlighting the particular importance of the Theta (GSTT1) and Pi (GSTP1) classes in the detoxification of benzene oxide. Genetic polymorphisms in these enzymes can lead to inter-individual differences in the efficiency of benzene detoxification, influencing susceptibility to its toxic effects.

| GST Isozyme | Role in Benzene Metabolism | Significance of Genetic Polymorphisms |

|---|---|---|

| GSTT1 | Catalyzes the conjugation of benzene oxide with glutathione. | Null genotypes (gene deletion) are associated with reduced ability to detoxify benzene, potentially leading to higher levels of reactive metabolites. |

| GSTP1 | Contributes to the enzymatic conjugation of benzene oxide with glutathione. | Polymorphisms can alter enzyme activity, affecting the rate of detoxification. |

| GSTM1 | Plays a lesser role compared to GSTT1 and GSTP1 in benzene oxide conjugation. | Null genotypes may have a minor impact on overall benzene detoxification capacity compared to GSTT1 null genotypes. |

Contributions of Gamma-Glutamyltransferase and Dipeptidases

Following its formation, S-phenylglutathione is transported out of the cell and undergoes sequential degradation. The first step is catalyzed by the membrane-bound enzyme gamma-glutamyltransferase (GGT), which removes the glutamyl residue from S-phenylglutathione, yielding S-phenylcysteinylglycine. Subsequently, dipeptidases act on this intermediate, cleaving the glycine (B1666218) residue to produce S-phenylcysteine. These enzymatic steps are crucial for the progressive breakdown of the glutathione conjugate, preparing it for the final step in the mercapturic acid pathway.

N-Acetyltransferase Activity in Terminal Mercapturic Acid Formation

The final step in the biogenesis of S-PMA is the N-acetylation of S-phenylcysteine. This reaction is catalyzed by the cytosolic enzyme N-acetyltransferase 2 (NAT2). NAT2 transfers an acetyl group from acetyl-CoA to the amino group of the cysteine residue, forming the stable and water-soluble S-phenylmercapturic acid. Genetic polymorphisms in the NAT2 gene are well-documented and can result in "slow," "intermediate," and "fast" acetylator phenotypes. These variations can influence the rate of S-PMA formation, which may have implications for the interpretation of S-PMA as a biomarker of benzene exposure.

Isotopic Tracing Applications of S-Phenylmercapturic Acid-d5 in Metabolic Pathway Investigations

This compound, a stable isotope-labeled analog of S-PMA, is an invaluable tool in the investigation of benzene's metabolic pathways. Its primary application is as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise and accurate quantification of endogenous S-PMA in biological samples like urine. publisso.de

By introducing a known amount of S-PMA-d5 into a sample, any variations in sample preparation, extraction efficiency, and instrument response can be corrected for. This allows for reliable determination of the concentration of the unlabeled S-PMA formed from benzene exposure. This quantitative data is fundamental to understanding the kinetics of S-PMA formation and excretion, assessing the dose-response relationship of benzene exposure, and evaluating the influence of genetic and environmental factors on benzene metabolism. While not a tracer in the traditional sense of following a labeled precursor through a pathway, its role as an internal standard is a critical application of isotopic labeling for the accurate investigation of metabolic dynamics.

Comparative Biotransformation of S-Phenylmercapturic Acid Across Diverse Research Models

The biotransformation of benzene to S-PMA exhibits significant quantitative differences across various research models, including different animal species and in vitro systems. These variations are crucial to consider when extrapolating experimental findings to human health risk assessment.

| Research Model | Key Findings on S-PMA Formation | Reference |

|---|---|---|

| Rats | Urinary S-PMA is a sensitive biomarker for benzene exposure, showing a dose-dependent increase. Co-exposure to toluene (B28343) can inhibit S-PMA formation and delay its excretion. | nih.govaoemj.org |

| Mice | Generally exhibit a higher overall metabolic capacity for benzene compared to rats. | nih.gov |

| Humans | S-PMA is a widely used biomarker for occupational and environmental benzene exposure. Genetic polymorphisms in GSTT1 and NAT2 significantly influence urinary S-PMA levels. | nih.govnih.gov |

| In Vitro (Liver Microsomes) | Allows for the study of species-specific differences in the enzymatic activities involved in benzene metabolism and S-PMA formation. | figshare.comunl.edu |

In Vitro Cellular and Subcellular Models

In vitro systems are indispensable for dissecting the specific enzymatic reactions involved in S-PMA formation. These models range from isolated enzyme systems and subcellular fractions to complex cell and tissue cultures.

Subcellular Fractions: The initial oxidation of benzene is frequently studied using liver microsomes , which are vesicles of the endoplasmic reticulum rich in CYP enzymes, particularly CYP2E1. semanticscholar.orgresearchgate.net These preparations allow for the investigation of the kinetics of benzene oxide formation and the influence of CYP inducers or inhibitors. researchgate.net The subsequent conjugation step is studied using the cytosolic fraction of cells, which contains the soluble GST enzymes responsible for catalyzing the reaction between benzene oxide and glutathione. nih.gov

Cellular Models: Hepatocytes , particularly primary human hepatocytes (PHHs), are considered the gold standard for in vitro metabolism studies as they contain the full complement of Phase I (e.g., CYPs) and Phase II (e.g., GSTs) enzymes. nih.govdls.com Studies using cultured hepatocytes in various formats, such as 2D monolayers, 3D spheroids, or specialized platforms like HepatoPac, allow for a comprehensive view of the entire metabolic pathway from benzene to S-PMA within an intact cell. nih.goveuropa.eu Immortalized cell lines like HepaRG are also utilized as they provide a more reproducible and readily available alternative to PHHs. europa.eu While the liver is the primary site of benzene metabolism, lung cell lines, such as those derived from alveolar epithelium (e.g., A549), are also used to investigate the metabolic capabilities of extrahepatic tissues, which are a primary site of benzene exposure. scienceopen.com

Tissue Models: Precision-cut liver slices (PCLS) represent a more complex ex vivo model that preserves the native architecture and cellular diversity of the liver, including hepatocytes, Kupffer cells, and stellate cells. frontiersin.orgmdpi.comspringermedicine.com This system maintains cell-cell interactions and the physiological microenvironment, offering a valuable platform for studying the integrated metabolic processes leading to S-PMA formation in a context that closely mimics the in vivo situation. mdpi.comspringermedicine.com

In Vivo Animal Models for Mechanistic Studies

Animal models are crucial for understanding the metabolic dynamics, distribution, and excretion of benzene metabolites under physiological conditions.

Aquatic Models: The zebrafish (Danio rerio) has emerged as a valuable model for investigating the developmental and genetic aspects of xenobiotic toxicity. mdpi.com Studies exposing zebrafish embryos to benzene have been used to analyze transcriptomic responses, revealing the dysregulation of genes involved in detoxification pathways, including several cytochrome P450 genes (e.g., cyp2k6, cyp2n13). mdpi.com This model allows for the investigation of molecular mechanisms underlying the metabolic activation of benzene at low exposure levels during early life stages. mdpi.com

Factors Influencing S-Phenylmercapturic Acid Formation Efficiency in Experimental Contexts

The rate and extent of S-PMA formation are influenced by a variety of factors, from the kinetics of the enzymes involved to inter-species and inter-individual genetic differences.

Enzyme Kinetics: The efficiency of the conjugation of benzene oxide with glutathione is determined by the kinetic properties of the GST isozymes. In vitro studies using purified human GSTs have shown that different isozymes have markedly different catalytic efficiencies for this reaction. GSTT1 and GSTP1 are key enzymes in this detoxification step, whereas GSTA1 and GSTM1 exhibit significantly lower activity. nih.govnih.gov The kinetic parameters for the primary GSTs involved have been determined, providing a quantitative basis for their roles in S-PMA biogenesis. nih.gov

| GST Isozyme | Apparent Km (µM) | Apparent Vmax (fmol/s) | Reference |

|---|---|---|---|

| GSTT1 | 420 | 450 | nih.gov |

| GSTP1 | 3600 | 3100 | nih.gov |

| GSTA1 | N/A (Insufficient Activity) | N/A (Insufficient Activity) | nih.gov |

| GSTM1 | N/A (Insufficient Activity) | N/A (Insufficient Activity) | nih.gov |

Genetic Polymorphisms: Genetic variations in the enzymes responsible for benzene metabolism can significantly alter S-PMA formation. Polymorphisms in CYP2E1 can affect the rate of benzene oxidation. More significantly, null-mutations or deletions in GST genes, particularly GSTT1 and GSTM1, are common in the human population. researchgate.net The absence of the GSTT1 enzyme, for example, leads to a reduced capacity to detoxify benzene oxide via this pathway, resulting in lower urinary S-PMA levels. researchgate.net Studies have shown that a deletion in the GSTT1 gene can explain a substantial portion (14.2% to 31.6%) of the variance in urinary S-PMA levels among individuals with similar benzene exposure. researchgate.net

S Phenylmercapturic Acid As a Research Biomarker for Environmental Exposure

Theoretical Framework for S-Phenylmercapturic Acid as a Specific Benzene (B151609) Exposure Biomarker

The foundation for using S-Phenylmercapturic Acid (SPMA) as a biomarker lies in the specific metabolic pathway of benzene in the human body. Following inhalation or dermal absorption, benzene is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2E1, into benzene oxide, a reactive epoxide. aacrjournals.orgnih.govmdpi.com While most benzene oxide undergoes further metabolism to form phenolic compounds, a minor but significant pathway involves the detoxification of this reactive intermediate.

This specific detoxification pathway involves the conjugation of benzene oxide with glutathione (B108866) (GSH), a reaction catalyzed by the enzyme glutathione S-transferase (GST). aacrjournals.orgnih.gov This conjugation forms a precursor which is then further processed through a series of enzymatic steps, ultimately yielding S-Phenylmercapturic Acid, which is then excreted in the urine. nih.govnih.gov

This metabolic route is highly specific to benzene. Unlike other metabolites such as trans,trans-muconic acid (t,t-MA), which can be formed from the metabolism of the common food preservative sorbic acid, or phenol, which has significant dietary sources, SPMA is derived almost exclusively from benzene exposure. scielo.brcoresta.org This high specificity makes urinary SPMA an excellent qualitative and quantitative indicator of an individual's absorbed dose of benzene, even at very low environmental concentrations. scielo.br Although it represents only a small fraction (about 0.11% to 0.2%) of the absorbed benzene dose, its specificity is paramount for its utility in research. coresta.orgnih.gov

Utility in Environmental Monitoring and Risk Assessment Research Models

The measurement of urinary SPMA is a valuable tool in environmental health research for monitoring human exposure to benzene and for developing risk assessment models. By quantifying SPMA, researchers can assess exposure from ubiquitous environmental sources such as vehicle emissions, industrial pollution, and tobacco smoke. nih.govtandfonline.com

In risk assessment research, SPMA levels in a population can be correlated with environmental benzene concentrations to understand exposure patterns and inform public health strategies. tandfonline.com It allows for an integrated measure of exposure from all routes, including inhalation and dermal contact, providing a more accurate picture of the total internal dose than air monitoring alone. tandfonline.com Because of its high sensitivity and specificity, SPMA is particularly useful for studying the health effects associated with chronic, low-level environmental exposures, which are often difficult to assess with other, less specific biomarkers. tandfonline.comnih.gov Studies have demonstrated its effectiveness in distinguishing between smokers and non-smokers and in monitoring populations with potential environmental or occupational exposure, such as police officers and gas station attendants. aacrjournals.orgnih.gov

Methodological Framework for Biomarker Application in Non-Clinical Exposure Studies

The application of SPMA as a research biomarker is supported by a robust methodological framework, primarily centered on advanced analytical chemistry techniques.

Analytical Methods: The gold standard for the quantification of SPMA in urine is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). scielo.brnih.gov This method offers high selectivity and sensitivity, allowing for the detection of very low concentrations of SPMA typical of environmental exposure. scielo.brmedchemexpress.com Other methods like gas chromatography-mass spectrometry (GC-MS) have also been developed. wiley.com

Sample Preparation: Proper sample preparation is crucial for accurate results. This typically involves an extraction step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte from interfering components in the urine matrix. scielo.brwiley.com Furthermore, research has shown that a portion of SPMA can exist in urine as an unstable precursor, pre-SPMA. coresta.org To ensure total SPMA is measured, a critical step in the sample preparation is acidification of the urine (e.g., to pH < 1) to quantitatively convert this precursor to the stable SPMA form before analysis. coresta.orgmdpi.com

Method Validation: Analytical methods are rigorously validated to ensure reliability. Key validation parameters include linearity (the concentration range over which the method is accurate), precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). scielo.brnih.gov Research studies report validated methods with excellent performance characteristics suitable for large-scale biomonitoring research. scielo.brwiley.com

Evaluation of S-Phenylmercapturic Acid as a Biomarker in Controlled Exposure Studies (e.g., animal, in vitro models)

The validity of SPMA as a biomarker for benzene exposure has been substantiated in controlled laboratory studies using animal models. These studies provide direct evidence of the relationship between a known benzene dose and the resulting levels of urinary SPMA, which is fundamental to its use in human population studies where exposure levels are often unknown.

In a key study, rats were administered benzene via intraperitoneal injection across a wide range of doses. sjweh.fi The results demonstrated a significant, dose-dependent relationship between the amount of benzene administered and the subsequent urinary excretion of SPMA. sjweh.fi Researchers observed that the excretion of SPMA peaked on the first day following administration, confirming its utility as a biomarker of recent exposure. sjweh.fi

The table below summarizes findings from a controlled animal study, illustrating the clear dose-response relationship.

In addition to animal models, in vitro studies using cell lines, such as human bronchial cells, have been employed to investigate the molecular mechanisms of benzene toxicity and the role of its metabolites. mdpi.com These models are useful for exploring the downstream cellular and genetic effects that may be linked to the metabolic pathways producing SPMA, reinforcing the biological plausibility of using this metabolite in risk assessment. mdpi.comscispace.com

Comparative Analysis of S-Phenylmercapturic Acid with Other Exposure Biomarkers in Research Settings

In research settings, the choice of biomarker is critical. SPMA is often compared with other urinary metabolites of benzene, primarily trans,trans-muconic acid (t,t-MA) and phenol. coresta.org Comparative studies have consistently shown that SPMA possesses superior characteristics, especially for monitoring low-level exposures. nih.govnih.govnih.gov

Specificity: This is the most significant advantage of SPMA. It is highly specific to benzene exposure. scielo.br In contrast, t,t-MA can be generated from the metabolism of sorbic acid, a widely used food preservative, leading to potential false positives or inflated background levels that confound the assessment of low-level benzene exposure. scielo.br Phenol is not reliable for low-level exposure (<5 ppm) due to significant contributions from diet and its presence as a metabolic product of other aromatic compounds. nih.govwur.nl

Sensitivity: SPMA is more sensitive than t,t-MA for low-level exposure. nih.gov Research indicates that SPMA allows for the reliable determination of benzene exposures down to approximately 0.3 ppm (8-hour time-weighted average), a level at which t,t-MA is less reliable due to its lower specificity. nih.govresearchgate.net SPMA is consistently detectable in the urine of non-occupationally exposed smokers, whereas t,t-MA often is not. nih.govnih.gov

Elimination Half-Life: SPMA has a longer elimination half-life (approximately 9 to 13 hours) compared to t,t-MA (approximately 5 hours). nih.govnih.govnih.gov This longer half-life makes SPMA a more robust biomarker for assessing an entire 8-hour or 12-hour work shift, as it provides a more time-integrated measure of exposure. nih.govosti.gov The concentration of t,t-MA can decline more rapidly post-exposure, potentially underestimating the total exposure if sampling time is not optimal.

Correlation with Exposure: In numerous studies, urinary SPMA levels show a stronger and more consistent correlation with airborne benzene concentrations than t,t-MA, particularly at low exposure levels. scielo.brscielo.br

While t,t-MA may be considered for monitoring higher benzene exposures (>1 ppm) due to its relative ease of measurement and higher excretion fraction (about 3.9% of a benzene dose vs. ~0.11% for SPMA), SPMA is broadly recognized as the superior biomarker for research focused on the environmental and low-level occupational exposure ranges that are of greatest interest for public health risk assessment today. nih.gov

Advanced Analytical Methodologies for the Quantification of S Phenylmercapturic Acid and S Phenylmercapturic Acid D5

Sample Preparation Techniques for Biological Matrices in Research

The primary goal of sample preparation is to extract the analytes of interest from complex biological matrices like urine, remove interfering substances, and concentrate the sample to improve detection limits.

Solid-Phase Extraction (SPE) is a widely used technique for cleaning up urine samples before SPMA analysis. nih.govrsc.org It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). libretexts.org The analyte is retained on the sorbent while interferences are washed away. libretexts.org The purified analyte is then eluted with a small volume of a strong solvent. libretexts.org Various SPE sorbents can be used, including reversed-phase materials like C18 or mixed-mode anion exchange cartridges (e.g., Oasis MAX), which are particularly effective for acidic compounds like SPMA. nih.govcdc.gov SPE can be automated, allowing for high-throughput analysis of many samples. nih.gov

Liquid-Liquid Extraction (LLE) is another common approach. scielo.br This technique separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous sample and an organic solvent. For SPMA, after acidification of the urine sample, an organic solvent like methyl tert-butyl ether (MTBE) is used to extract the analyte. scielo.br The organic layer is then separated, evaporated, and the residue is reconstituted in the mobile phase for LC-MS/MS analysis. scielo.br While effective, LLE can be more labor-intensive and consume larger volumes of organic solvents compared to SPE.

| Methodology | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte partitions between a solid sorbent and a liquid sample. | High recovery, good cleanup, can be automated for high throughput. | Can be more expensive per sample. | nih.gov |

| Liquid-Liquid Extraction (LLE) | Analyte partitions between two immiscible liquid phases. | Cost-effective, simple procedure. | Can be labor-intensive, uses larger solvent volumes, potential for emulsions. | scielo.br |

Research has shown the existence of a precursor to SPMA in urine, identified as pre-S-phenylmercapturic acid (pre-SPMA). oup.com This precursor is unstable and can dehydrate to form SPMA under acidic conditions. oup.com The conversion of pre-SPMA to SPMA is sensitive to pH, and the ratio of the two compounds can vary between individuals. oup.com

Therefore, a critical consideration in sample processing is whether to measure only the "free" SPMA present in the sample or the "total" SPMA after converting the precursor. nih.gov To measure total SPMA, a hydrolysis step is incorporated into the sample preparation procedure. This typically involves acidifying the urine sample, for example with hydrochloric acid or sulfuric acid, to a pH of around 1-2 to ensure the complete conversion of pre-SPMA to SPMA before extraction. oup.comresearchgate.net This approach is often preferred as it reduces variability in results that could arise from pH differences between urine samples or from degradation of the precursor during sample storage, thus providing a more comprehensive assessment of benzene (B151609) exposure. nih.gov

Method Validation Parameters for Research Applications

The validation of analytical methods is paramount to ensure that the data generated are reliable and reproducible. For research applications involving the quantification of SPMA and SPMA-d5, specific parameters must be meticulously evaluated.

Assessment of Sensitivity, Selectivity, and Linearity

Sensitivity is demonstrated by the method's Limit of Detection (LOD) and Limit of Quantitation (LOQ). For SPMA, highly sensitive methods have been developed, with LODs reported as low as 0.2 ng/mL and LOQs around 0.5 ng/mL using techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS). cdc.govcdc.gov One HPLC method with a photodiode array detector reported an LOD of 0.126 µg/mL and an LOQ of 0.38 µg/mL. uobaghdad.edu.iquobaghdad.edu.iq Another LC-MS/MS method established a quantification limit of 0.10 µg/L. nih.gov

Selectivity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The use of tandem mass spectrometry (MS/MS) provides excellent selectivity by monitoring specific precursor-to-product ion transitions. cdc.gov For SPMA, the transition m/z 238 → 109 is commonly used for quantification, while for the internal standard SPMA-d5, the transition is m/z 243 → 114. cdc.govresearchgate.net This high specificity ensures that there are no major interferences from the complex urine matrix. cdc.gov

Linearity establishes the proportional relationship between the concentration of the analyte and the analytical signal. Methods for SPMA quantification consistently demonstrate excellent linearity over a wide range of concentrations. cdc.gov For instance, linearity has been established in ranges from 0.5 to 20 µg/mL (with a correlation coefficient, R², of 0.9995) using HPLC uobaghdad.edu.iq and 0.5 to 500 ng/mL (with a correlation coefficient, r, greater than 0.99) using LC-MS/MS. scielo.br Another study showed linearity from 0.4 to 200 ng/mL with a correlation coefficient greater than 0.998. researchgate.net

| Analytical Method | Linearity Range | Correlation Coefficient (r or R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Source |

|---|---|---|---|---|---|

| HPLC-Photodiode Array | 0.5-20 µg/mL | 0.9995 | 0.126 µg/mL | 0.38 µg/mL | uobaghdad.edu.iquobaghdad.edu.iq |

| LC-MS/MS | 0.5-500 ng/mL | >0.99 | Not Reported | 0.5 ng/mL | scielo.br |

| HPLC-MS-MS | 0.5-50 ng/mL | >0.99 | ~0.2 ng/mL | 0.5 ng/mL | cdc.govcdc.gov |

| LC-MS/MS | 0.4-200 ng/mL | >0.998 | Not Reported | 0.4 ng/mL | researchgate.net |

Evaluation of Accuracy, Precision, and Recovery in Diverse Matrices

Accuracy is the closeness of the measured value to the true value and is often assessed through recovery studies in spiked samples. For SPMA analysis in urine, methods consistently show high accuracy. For example, an LC-MS/MS method demonstrated accuracy between 91.4% and 105.2%. scielo.br Another HPLC-MS-MS method reported average recoveries ranging from 99% to 110% across spike levels of 1, 2, 6, 8, and 30 ng/mL in human urine. cdc.govresearchgate.net In one study, the mean recovery was 99.96%. semanticscholar.org

Precision measures the degree of agreement among a series of individual measurements and is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For SPMA quantification, both intra-assay (within a single run) and inter-assay (between different runs) precision are evaluated. Reported intra-assay precision values range from 4.73% to 9.21%, while inter-assay precision is between 5.85% and 9.96%. scielo.br Another study found that the RSD for multiple samples at various concentration levels was 5.3% or less. cdc.govresearchgate.net However, at very low concentrations close to the LOQ (e.g., 0.3 µg/L), precision can be lower, with one study reporting a between-run precision of 40.3%. nih.gov

Recovery is a component of accuracy, reflecting the efficiency of the sample extraction process. Solid-phase extraction (SPE) is a common sample preparation technique. cdc.govcdc.gov One method using SPE followed by an acetone wash demonstrated average recoveries between 102% and 106% for SPMA in urine. cdc.gov Another study using liquid-liquid extraction reported a mean recovery of 97.183%. uobaghdad.edu.iquobaghdad.edu.iq

| Parameter | Concentration Levels | Result | Analytical Method | Source |

|---|---|---|---|---|

| Accuracy | Quality Controls | 91.4-105.2% | LC-MS/MS | scielo.br |

| Accuracy (Average Recovery) | 1, 2, 6, 8, 30 ng/mL | 99-110% | HPLC-MS-MS | cdc.govresearchgate.net |

| Accuracy (Average Recovery) | Spiked Urine Samples | 102-109% | HPLC-MS/MS | cdc.gov |

| Precision (Intra-assay RSD) | Quality Controls | 4.73-9.21% | LC-MS/MS | scielo.br |

| Precision (Inter-assay RSD) | Quality Controls | 5.85-9.96% | LC-MS/MS | scielo.br |

| Precision (RSD) | 1, 2, 6, 8, 30 ng/mL | ≤ 5.3% | HPLC-MS-MS | researchgate.net |

| Recovery | Not Specified | 97.183% | HPLC | uobaghdad.edu.iquobaghdad.edu.iq |

Evolution of Analytical Techniques for Mercapturic Acids: Challenges and Innovations

The analysis of mercapturic acids, including SPMA, has evolved significantly over the years, driven by the need for greater sensitivity and specificity to assess low-level environmental and occupational exposures. nih.govnih.gov

Initially, methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) with UV or fluorescence detection were employed. nih.gov While effective, these methods often required extensive sample cleanup and derivatization steps and could lack the sensitivity needed for biomonitoring the general population. researchgate.netnih.gov

The advent of liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), represented a major leap forward. nih.govnih.gov This technique offers superior sensitivity and specificity, allowing for the direct measurement of mercapturic acids at very low concentrations in complex biological matrices like urine. nih.gov The use of stable isotope-labeled internal standards, such as S-Phenylmercapturic Acid-d5, became standard practice to correct for matrix effects and variations in instrument response, thereby improving accuracy and precision. scielo.br

Despite these advances, challenges remain. One significant challenge is the presence of precursor compounds, such as pre-S-phenylmercapturic acid (pre-SPMA), which can convert to SPMA under acidic conditions used during sample preparation. oup.com This can lead to variability in results between different laboratories using different protocols. oup.com Other challenges include minimizing ion suppression in the electrospray ionization source and developing high-throughput methods for large-scale epidemiological studies. cdc.gov

Recent innovations focus on addressing these challenges. Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) is an emerging technique. umn.edu UHPLC allows for faster separations, while HRMS provides high mass accuracy, enabling more confident identification of known mercapturic acids and the potential discovery of novel biomarkers in untargeted screening approaches. umn.edu Furthermore, there is a trend towards developing multiplexed methods that can simultaneously measure a wide panel of different mercapturic acids, providing a more comprehensive profile of an individual's exposure to various toxicants. semanticscholar.org These "mercapturomic" profiling methods represent the next frontier in exposure science. tandfonline.com

Applications of S Phenylmercapturic Acid D5 in Mechanistic Toxicology and Biomonitoring Research

Studies on Exposure-Biomarker Relationships in Experimental Cohorts

Establishing a clear relationship between the level of exposure to a chemical and the concentration of its biomarker in the body is fundamental to biomonitoring. S-PMA is widely recognized as a specific and sensitive biomarker for assessing benzene (B151609) exposure in human populations. nih.govresearchgate.net Numerous studies in experimental cohorts, including occupationally exposed workers and smokers, have utilized S-PMA-d5 to validate this relationship. nih.gov

In these studies, researchers measure benzene concentrations in the breathing zone of individuals and correlate these levels with the concentration of S-PMA in their urine. nih.govnih.gov S-PMA-d5 is used as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that quantify urinary S-PMA. researchgate.net This approach has demonstrated a strong linear correlation between the intensity of benzene exposure and the amount of S-PMA excreted. researchgate.net For instance, research has shown that S-PMA is a reliable indicator for benzene exposure even at levels below 0.3 to 1 ppm. nih.govresearchgate.netnih.gov The specificity of S-PMA allows it to distinguish between smokers and non-smokers in control groups, reflecting its sensitivity to low-level benzene exposure from tobacco smoke. nih.govnih.gov

Table 1: Research Findings on Benzene Exposure and Urinary S-PMA Levels

| Study Population | Benzene Exposure Level | Key Finding | Reference |

|---|---|---|---|

| Workers in Petrochemical Industries | Range of occupational levels | Strong correlation found between 8-hour TWA airborne benzene and end-of-shift urinary S-PMA concentrations. | nih.gov |

| Rats (Inhalation Study) | 1 to 500 ppm | A significant correlation (P = 0.01) was observed between benzene uptake and the excretion of S-PMA. | nih.gov |

| Shoe-making Workers | 0.71 to 32.17 mg/m³ | A good linear correlation was found between U-SPMA levels and airborne benzene concentrations. | researchgate.net |

| Smokers vs. Non-smokers (Control Group) | Environmental (tobacco smoke) | S-PMA levels were significantly higher in smokers, demonstrating the biomarker's sensitivity to low-level exposure. | nih.govnih.gov |

Contributions to Understanding Xenobiotic Biotransformation Pathways and Kinetics

Xenobiotic biotransformation is the process by which the body metabolizes foreign compounds, typically converting lipophilic substances into more hydrophilic ones that can be easily excreted. mhmedical.commhmedical.com This process is generally divided into Phase I (modification) and Phase II (conjugation) reactions. mhmedical.com S-PMA is a product of the mercapturic acid pathway, a critical Phase II conjugation reaction. nih.govmhmedical.com

The formation of S-PMA from benzene is a classic example of this pathway. nih.gov After benzene is oxidized in a Phase I reaction to benzene oxide, the enzyme glutathione (B108866) S-transferase (GST) catalyzes its conjugation with glutathione. nih.govresearchgate.net Subsequent enzymatic steps lead to the formation of S-PMA. nih.gov The use of S-PMA-d5 in analytical methods allows for precise kinetic studies of this pathway. By accurately measuring S-PMA concentrations over time after a known benzene exposure, researchers can determine key kinetic parameters, such as the elimination half-life of the metabolite. Studies have estimated the apparent elimination half-life of S-PMA to be approximately 9.1 hours. nih.govnih.gov This information is vital for understanding how quickly the body can process and eliminate benzene and for determining the optimal timing for sample collection in biomonitoring studies.

Table 2: Phases of Xenobiotic Biotransformation

| Phase | Description | Key Enzymes/Pathways | Example Reaction (Benzene) |

|---|---|---|---|

| Phase I | Introduction or exposure of functional groups (e.g., -OH, -NH2, -COOH), slightly increasing water solubility. | Cytochrome P450 (CYP) oxidases, reductases, hydrolases. | Benzene → Benzene Oxide (catalyzed by CYP2E1). |

| Phase II | Conjugation of the modified xenobiotic with an endogenous molecule to significantly increase water solubility for excretion. | Glutathione S-transferases (GSTs), UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs). | Benzene Oxide + Glutathione → Precursor to S-Phenylmercapturic Acid. |

Application in Environmental Toxicology Research for Exposure Assessment

In environmental toxicology, S-PMA is considered a superior biomarker for assessing low-level benzene exposure from various sources, including industrial emissions, vehicle exhaust, and tobacco smoke. nih.gov Its utility stems from its high specificity and sensitivity compared to other benzene metabolites like trans,trans-muconic acid or phenol. nih.gov The background levels of these other metabolites can be influenced by dietary sources (e.g., sorbic acid for muconic acid), making them less reliable at low exposure concentrations. nih.gov S-PMA, however, is formed almost exclusively from benzene exposure. researchgate.net

The accuracy required for measuring the very low concentrations of S-PMA associated with environmental exposure necessitates the use of highly sensitive analytical methods, primarily LC-MS/MS. nih.gov In these methods, S-PMA-d5 is the internal standard of choice. publisso.deresearchgate.net It allows laboratories to establish low detection limits and achieve the precision needed to quantify background S-PMA levels in the general population or to detect small increases resulting from specific environmental exposures, such as those experienced by firefighters or residents in urban areas. nih.govnih.gov

Role in Mechanistic Studies of Aromatic Hydrocarbon Metabolism and Disposition

The study of S-PMA formation provides a model for understanding the metabolism of other aromatic hydrocarbons. The general mechanism involves the enzymatic formation of a reactive epoxide intermediate, which is then detoxified via the mercapturic acid pathway. nih.gov Benzene is metabolized to benzene oxide, which is conjugated with glutathione. nih.gov This process is a critical detoxification step, as the epoxide intermediates are often highly reactive and can bind to cellular macromolecules, leading to toxicity.

S-PMA-d5 is crucial for studies that investigate factors influencing this metabolic pathway. For example, genetic variations (polymorphisms) in the GST enzymes can affect an individual's ability to detoxify benzene. researchgate.net Studies have shown that variations in the GSTT1 gene can explain a significant portion of the variance in urinary S-PMA levels among individuals with similar benzene exposures. researchgate.net By using S-PMA-d5 to ensure accurate S-PMA quantification, researchers can more reliably associate specific genetic profiles with differences in metabolic capacity. These mechanistic insights are fundamental to understanding individual susceptibility to the toxic effects of benzene and other aromatic hydrocarbons. researchgate.netjci.org

Use of S-Phenylmercapturic Acid-d5 in Stable Isotope Dilution Mass Spectrometry for Metabolite Profiling

The gold standard for quantifying small molecules like S-PMA in complex biological matrices such as urine is stable isotope dilution (SID) analysis coupled with mass spectrometry. publisso.deresearchgate.net S-PMA-d5 is the ideal internal standard for this technique. Because it is labeled with stable isotopes (deuterium), it has a higher mass than the native S-PMA but is otherwise chemically and physically identical.

The SID method involves adding a precise amount of S-PMA-d5 to each urine sample at the beginning of the analytical process. publisso.de The standard and the target analyte behave identically during all subsequent steps, including extraction, purification, and chromatographic separation. researchgate.net Any loss of the analyte during sample preparation will be matched by a proportional loss of the internal standard. In the mass spectrometer, the instrument detects and measures the native S-PMA and the deuterated S-PMA-d5 separately based on their mass difference. The ratio of the native analyte to the stable isotope-labeled standard is used for quantification. This approach effectively corrects for variations in sample recovery and for matrix effects (enhancement or suppression of the signal by other components in the sample), leading to exceptionally accurate, precise, and robust measurements. researchgate.netoup.com

Table 3: Analytical Parameters for S-PMA Quantification using S-PMA-d5

| Parameter | Description | Reference |

|---|---|---|

| Analytical Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS). | researchgate.net |

| Internal Standard | This compound (S-PMA-d5). | publisso.deresearchgate.net |

| Ionization Mode | Negative Electrospray Ionization (ESI-). | researchgate.net |

| Mass Transition (S-PMA) | Precursor ion m/z 238 → Product ion m/z 109. | researchgate.net |

| Mass Transition (S-PMA-d5) | Precursor ion m/z 243 → Product ion m/z 114. | researchgate.net |

Future Research Directions and Translational Potential for S Phenylmercapturic Acid D5

Integration of S-Phenylmercapturic Acid Research with Systems Biology and Multi-Omics Approaches

The study of SPMA is transitioning from a standalone biomarker of exposure to an integral part of systems biology and multi-omics approaches. nih.govnih.govmdpi.com This integration allows for a more holistic understanding of the biological impact of benzene (B151609) exposure by connecting SPMA levels with changes across the genome, transcriptome, proteome, and metabolome. nih.govnih.govmdpi.com

Future research will likely focus on:

Identifying Genetic Determinants of Benzene Metabolism: Genome-wide association studies (GWAS) can be integrated with SPMA data to identify genetic polymorphisms in enzymes involved in benzene metabolism, such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450s. This can help explain inter-individual variability in SPMA excretion and susceptibility to benzene-induced toxicity.

Transcriptomic and Proteomic Profiling: By combining urinary SPMA measurements with transcriptomic and proteomic analyses of relevant tissues (e.g., blood, liver cells), researchers can identify gene and protein expression signatures associated with benzene exposure. This can provide insights into the molecular mechanisms of benzene toxicity and potential new biomarkers of effect.

Metabolomic Fingerprinting: Untargeted metabolomics can reveal broader metabolic perturbations resulting from benzene exposure, with SPMA being a key node in this network. This approach can help to identify novel biomarkers and understand the systemic effects of benzene on cellular metabolism. nih.gov

The integration of these multi-omics datasets is challenging but offers the potential to build comprehensive models of benzene metabolism and toxicity, ultimately leading to more personalized risk assessments. nih.govnih.gov

Development of High-Throughput Analytical Platforms for Population-Scale Research Studies

Population-scale research studies, such as the National Health and Nutrition Examination Survey (NHANES) and the Canadian Health Measures Survey (CHMS), require analytical methods that are both sensitive and capable of high-throughput analysis. oup.com The development of such platforms for SPMA is crucial for large-scale biomonitoring and epidemiological research. oup.com

Recent advancements in this area include:

Automated Sample Preparation: The use of automated solid-phase extraction (SPE) on 96-well plates significantly reduces sample preparation time and improves reproducibility. researchgate.netresearchgate.net

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technology offers rapid and sensitive quantification of SPMA, with run times as short as 3 minutes per sample. researchgate.netresearchgate.netnih.gov The use of SPMA-d5 as an internal standard in these methods is essential for ensuring accuracy and precision. researchgate.netresearchgate.net

Column-Switching Techniques: Online extraction using restricted access material (RAM) columns allows for the direct injection of urine samples, further automating the analytical workflow and increasing throughput. researchgate.net

These high-throughput methods are essential for processing the large number of samples generated in population-scale studies, enabling a more comprehensive assessment of public exposure to benzene. oup.comresearchgate.net

| Analytical Platform | Key Features | Sample Throughput | Reference |

| UHPLC-MS/MS with Automated SPE | Automated 96-well plate SPE, rapid LC separation, sensitive MS/MS detection | High (e.g., 384 samples/day) | researchgate.net |

| Column-Switching LC-MS/MS | Online sample extraction, minimal sample preparation | Very High | researchgate.net |

| HPLC with Photodiode Array (PDA) Detection | Simpler instrumentation, suitable for routine clinical analysis | Moderate | rdd.edu.iq |

Exploration of S-Phenylmercapturic Acid as a Biomarker for Other Related Xenobiotics in Experimental Models

The mercapturic acid pathway is a major route for the detoxification of a wide range of electrophilic xenobiotics. nih.govresearchgate.net While SPMA is highly specific to benzene, the underlying metabolic pathway suggests that related mercapturic acids could serve as biomarkers for other structurally similar compounds.

Future research in this area could involve:

Identifying Mercapturic Acids of Other Aromatic Hydrocarbons: Experimental models can be used to investigate the formation of mercapturic acids from other common environmental pollutants like toluene (B28343), ethylbenzene, and xylenes. S-benzylmercapturic acid (SBMA), for example, is a known biomarker for toluene exposure. researchgate.net

Developing Multiplexed Assays: Analytical methods capable of simultaneously measuring a panel of mercapturic acids could provide a more comprehensive picture of exposure to a mixture of xenobiotics.

Investigating Cross-Reactivity in Immunoassays: While mass spectrometry-based methods are highly specific, immunoassays developed for SPMA should be evaluated for cross-reactivity with mercapturic acids of other xenobiotics to avoid potential interferences. nih.gov

Understanding the broader applicability of the mercapturic acid pathway in biomonitoring will enhance our ability to assess exposure to complex chemical mixtures.

Advancements in Understanding Background Levels and Variability in Unexposed Research Populations

Even in the absence of occupational exposure, detectable levels of SPMA can be found in the general population due to environmental sources such as vehicle exhaust and tobacco smoke. researchgate.net Understanding the background levels and their variability is crucial for interpreting biomonitoring data and setting appropriate reference values.

Key findings and future research directions include:

Influence of Smoking: Smoking is a significant contributor to background SPMA levels, with smokers having significantly higher urinary concentrations than non-smokers. researchgate.netresearchgate.netnih.gov

Environmental Exposure: Living in urban areas with high traffic density can also lead to elevated SPMA levels. researchgate.net

Dietary and Endogenous Sources: While minor, the contribution of dietary sources and endogenous metabolic processes to background SPMA levels requires further investigation.

A study of 30 individuals from the general population with no known exposure to benzene or toluene found median SPMA levels of 0.14 µg/L in non-smokers and 1.22 µg/L in smokers. researchgate.net Another study involving 705 subjects from the general urban population, gasoline station attendants, and refinery plant workers reported a median SPMA concentration of 0.19 µg/L. nih.gov

| Population | Exposure Status | Median SPMA Level (µg/L) | Reference |

| General Population (n=15) | Non-smokers | 0.14 | researchgate.net |

| General Population (n=15) | Smokers | 1.22 | researchgate.net |

| Mixed Population (n=705) | General urban, gasoline station attendants, refinery workers | 0.19 | nih.gov |

Further research is needed to better characterize the various sources of background benzene exposure and the factors that influence individual variability in SPMA excretion.

Opportunities for Advanced Isotope Tracing and Fluxomics Studies Using S-Phenylmercapturic Acid-d5

The use of stable isotope-labeled compounds like SPMA-d5 is foundational to modern metabolomics and opens the door to advanced research techniques beyond its role as an internal standard. nih.govnih.govosti.gov

Future opportunities include:

Metabolic Flux Analysis (MFA): By administering a deuterated benzene precursor and tracing the appearance of labeled SPMA and other metabolites, researchers can quantify the flux through different branches of the benzene metabolism pathway. nih.govosti.gov This can provide a dynamic view of how factors like genetics and co-exposures influence metabolic fate.

Pharmacokinetic Modeling: Isotope tracing studies can be used to develop more sophisticated pharmacokinetic models that describe the absorption, distribution, metabolism, and excretion of benzene and its metabolites over time.

Spatiotemporally Resolved Metabolomics: Combining isotope tracing with mass spectrometry imaging could allow for the visualization of the distribution of benzene metabolites, including SPMA, in different tissues and organs, providing insights into target organ toxicity. nih.gov

These advanced techniques, enabled by the availability of stable isotopes like SPMA-d5, will provide a more quantitative and dynamic understanding of benzene metabolism. nih.govnih.govosti.gov

Addressing Current Knowledge Gaps in the Long-Term Dynamics of Mercapturic Acid Formation and Elimination in Research Settings

While the short-term elimination kinetics of SPMA are relatively well-characterized, there are still knowledge gaps regarding its long-term dynamics.

Areas for future research include:

Elimination Half-Life: The apparent elimination half-life of SPMA is approximately 9 hours. nih.govnih.gov However, some studies have suggested a second, longer elimination phase of around 45 hours, which could be relevant for assessing chronic exposure. nih.gov Further research is needed to confirm and characterize this longer half-life.

Accumulation with Chronic Exposure: It is important to understand whether SPMA or its precursors accumulate in the body with long-term, low-level exposure to benzene.

Impact of Co-morbidities: The influence of factors such as liver and kidney function, as well as other diseases, on the long-term formation and elimination of SPMA is not well understood.

Variability in Excretion: The percentage of an inhaled benzene dose that is excreted as SPMA is relatively small, averaging around 0.11%. nih.govnih.gov Understanding the factors that contribute to the variability in this excretion fraction is important for accurate dose reconstruction.

Longitudinal studies in occupationally and environmentally exposed populations are needed to address these knowledge gaps and improve the use of SPMA as a biomarker for long-term benzene exposure.

Q & A

Q. How to address conflicting results between S-PMA levels and self-reported exposure histories?

- Answer : Discrepancies may arise from recall bias or non-occupational exposure sources (e.g., passive smoking). Triangulate data with environmental sensors (e.g., personal air samplers) and secondary biomarkers (e.g., urinary benzene). Statistical models (e.g., mixed-effects regression) can partition variance between reported and unmeasured exposures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.